![molecular formula C15H23Cl2N5 B12641139 N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride CAS No. 30212-53-4](/img/structure/B12641139.png)
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyridopyrimidine core in its structure makes it a significant molecule in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride typically involves multiple steps. One common method starts with the condensation of 2-chloro-6-methylpyridine with appropriate reagents to form the pyridopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3,4-d]pyrimidine derivatives: Another class of compounds with similar therapeutic potential.
Pyrido[4,3-d]pyrimidine derivatives:
Uniqueness
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N’,N’-diethylpropane-1,3-diamine;hydrochloride stands out due to its specific substitution pattern and the presence of the diethylpropane-1,3-diamine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
30212-53-4 |
|---|---|
分子式 |
C15H23Cl2N5 |
分子量 |
344.3 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H22ClN5.ClH/c1-4-21(5-2)10-6-9-17-14-13-12(19-15(16)20-14)8-7-11(3)18-13;/h7-8H,4-6,9-10H2,1-3H3,(H,17,19,20);1H |
InChI 键 |
VJYQOLYDXWGMIK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=NC(=NC2=C1N=C(C=C2)C)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


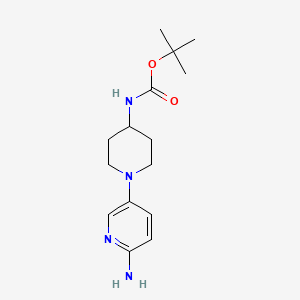
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
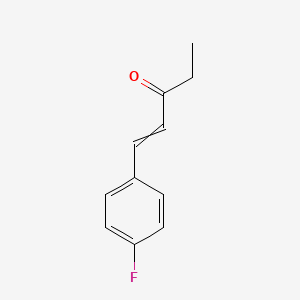

![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
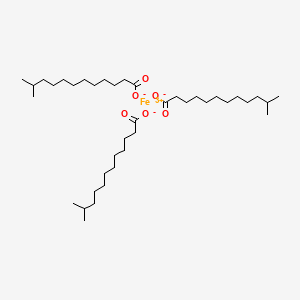
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
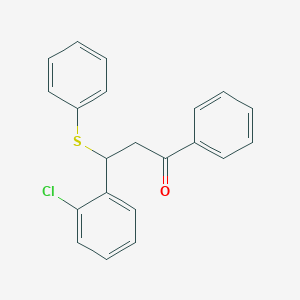
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
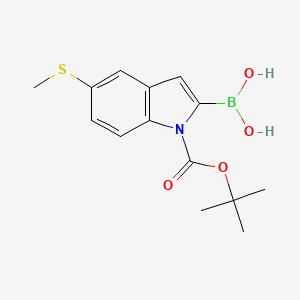
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
